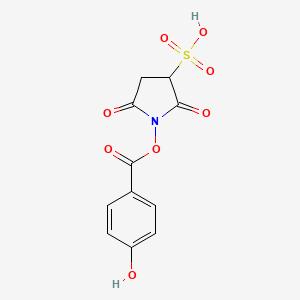

Sulfo-succinimidyl-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Sulfo-succinimidyl-4-hydroxybenzoate est un composé hydrosoluble largement utilisé dans les applications de bioconjugaison et de réticulation. Il est connu pour sa capacité à réagir avec les amines primaires sur les protéines, les oligonucléotides modifiés par des amines ou les surfaces, en introduisant un lieur 4-hydroxybenzoate qui forme des conjugués covalents stables avec les biomolécules possédant des lieurs hydrazines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Sulfo-succinimidyl-4-hydroxybenzoate est synthétisé en faisant réagir le succinimidyl 4-hydroxybenzoate avec un agent sulfonant. La réaction implique généralement l'utilisation de solvants anhydres et de températures contrôlées pour garantir la stabilité du produit . Le composé est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité. Le processus garantit une pureté et une uniformité élevées du produit, ce qui est essentiel pour ses applications en bioconjugaison .

Analyse Des Réactions Chimiques

Types de réactions

Le Sulfo-succinimidyl-4-hydroxybenzoate subit principalement des réactions de substitution. Il réagit avec les amines primaires pour former des liaisons amides stables, qui sont cruciales pour son rôle dans la bioconjugaison .

Réactifs et conditions courantes

Le composé réagit efficacement en solutions aqueuses, souvent en présence de tampons tels que le tampon phosphate salin (PBS) à un pH d'environ 7,4. Les conditions réactionnelles sont douces, se produisant généralement à température ambiante, ce qui permet de préserver l'intégrité des biomolécules sensibles .

Principaux produits formés

Le principal produit formé par la réaction du this compound avec les amines primaires est une liaison amide stable. Ce produit est utilisé pour créer des conjugués de protéines, de peptides ou d'autres biomolécules, facilitant diverses applications biochimiques et médicales .

Applications De Recherche Scientifique

Le Sulfo-succinimidyl-4-hydroxybenzoate est largement utilisé en recherche scientifique pour sa capacité à former des conjugués stables avec les biomolécules. Parmi ses principales applications, on peut citer :

Mécanisme d'action

Le this compound exerce ses effets par la formation de liaisons amides stables avec les amines primaires. Le groupe ester sulfo-succinimidyle réagit avec le groupe amine, entraînant la libération de N-hydroxysuccinimide et la formation d'une liaison covalente. Ce mécanisme est très efficace et spécifique, ce qui en fait un outil idéal pour les applications de bioconjugaison .

Mécanisme D'action

Sulfo-succinimidyl-4-hydroxybenzoate exerts its effects through the formation of stable amide bonds with primary amines. The sulfo-succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications .

Comparaison Avec Des Composés Similaires

Le Sulfo-succinimidyl-4-hydroxybenzoate est unique en raison de sa solubilité dans l'eau et de sa capacité à former des conjugués stables sans avoir besoin de solvants organiques. Parmi les composés similaires, on peut citer :

Succinimidyl 4-hydroxybenzoate : N'a pas le groupe sulfonate, ce qui le rend moins soluble dans l'eau.

Sulfo-succinimidyl 4-formylbenzoate : Structure similaire mais il introduit un groupe formyle au lieu d'un groupe hydroxyle, offrant une réactivité différente.

Sulfo-succinimidyl 4-(N-maléimidométhyl)cyclohexane-1-carboxylate : Contient un groupe maléimide, offrant différentes capacités de réticulation.

Ces composés partagent des applications similaires, mais diffèrent par leur réactivité et leurs propriétés de solubilité spécifiques, faisant du this compound un outil polyvalent et précieux en bioconjugaison .

Propriétés

Formule moléculaire |

C11H9NO8S |

|---|---|

Poids moléculaire |

315.26 g/mol |

Nom IUPAC |

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19) |

Clé InChI |

APPNDWOFCCYTSK-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)

![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

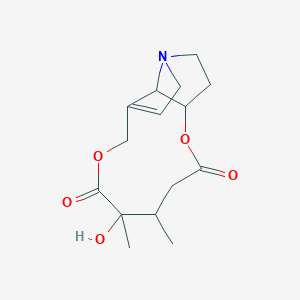

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)

![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)